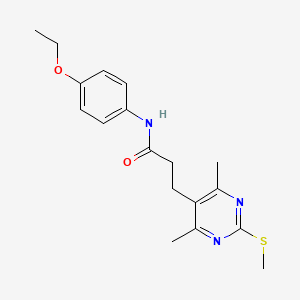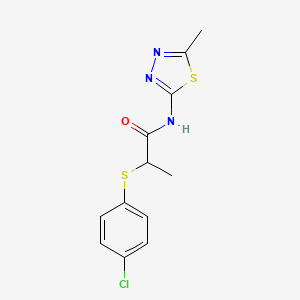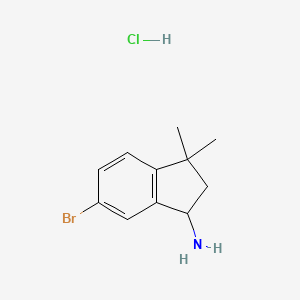![molecular formula C13H16N2O3 B2399760 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 4664-26-0](/img/structure/B2399760.png)
4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound with the molecular weight of 199.25 . The IUPAC name for this compound is "4-({[5-(hydroxymethyl)-2-furyl]methyl}amino)-2-butanol" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H17NO3/c1-8(13)4-5-11-6-9-2-3-10(7-12)14-9/h2-3,8,11-13H,4-7H2,1H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found.Scientific Research Applications
Biobased Polyesters Synthesis
2,5-Bis(hydroxymethyl)furan, a compound with structural similarities to the specified chemical, has been highlighted for its role in the enzymatic synthesis of novel biobased furan polyesters. These polyesters, synthesized using Candida antarctica Lipase B, offer an eco-friendly alternative to petroleum-based materials, demonstrating the potential of furan derivatives in sustainable material production (Jiang et al., 2014).
Organic Synthesis and Structural Studies
In the realm of organic synthesis, furan derivatives have been utilized in various chemical reactions to synthesize new compounds with potential biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their cytotoxicity against cancer cell lines and bacteria, demonstrating the medicinal chemistry applications of furan compounds (Phutdhawong et al., 2019).
Catalytic Reduction in Biorefinery
The catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) into value-added chemicals and biofuels underscores the importance of furan derivatives in biorefinery applications. These reactions, facilitated by heterogeneous catalysts, illustrate the versatility of furan compounds in contributing to sustainable chemical processes (Nakagawa et al., 2013).
properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-13(17)12(10(8-16)5-15-9)7-14-6-11-3-2-4-18-11/h2-5,14,16-17H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBSWPZNKREPFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC2=CC=CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)



![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)




![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)
![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)